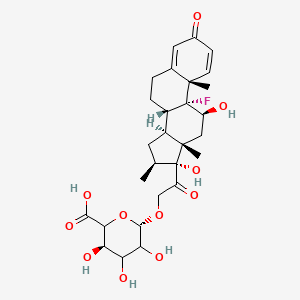
1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide
Vue d'ensemble
Description
1-(4-Aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide, commonly referred to as 1-AB-DMPC, is an organic compound with a wide range of applications in research and laboratory experiments. 1-AB-DMPC is a derivative of the imidazole-4-carboxamide family and is composed of four nitrogen atoms, two carbon atoms, and two oxygen atoms. 1-AB-DMPC is a colorless, odorless, and crystalline solid at room temperature. This compound is highly soluble in water, alcohol, and other polar solvents and has a melting point of 224-225°C.
Applications De Recherche Scientifique
Luminescence Sensing : Research has shown the use of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks for luminescence sensing. These frameworks are sensitive to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensors (Shi et al., 2015).
Catalytic Approaches in Pharmaceuticals : Novel rhodium-carbene complexes have been synthesized and shown to be efficient catalysts in the hydroaminomethylation of aromatic olefins, demonstrating their importance in pharmaceutical synthesis (Ahmed et al., 2007).
Synthesis of Tetrasubstituted Imidazoles : The development of methods for constructing imidazole rings, which are present in many natural products and exhibit a wide range of biological activities, has been a significant area of research. These methods are vital in synthesizing anti-inflammatory, antibacterial, and other medically relevant compounds (Kison & Opatz, 2009).
Stereoselectivity in Chemical Reactions : Studies have explored the stereoselectivity in the formation of imidazolidin-4-ones, a class of compounds used in modifying bioactive oligopeptides. This research is relevant to the design of selective synthetic routes in medicinal chemistry (Ferraz et al., 2007).
N-Heterocyclic Carbene Complexes in Catalysis : Research into Rh(I) carbene precursors and their use in synthesizing Rh(III) peroxo complexes highlights the role of these compounds in catalysis and organometallic chemistry (Yu et al., 2006).
Antiviral Activity : Certain imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and examined for their inhibitory effects on viruses, showcasing the potential application of these compounds in antiviral therapies (Golankiewicz et al., 1995).
Cytotoxic Activity in Cancer Research : The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity against various cancer cell lines is another area of application, highlighting the potential of these compounds in cancer research and therapy (Deady et al., 2003).
Propriétés
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-(2,4-dimethylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-3-8-17(14(2)9-13)22-19(24)18-11-23(12-21-18)10-15-4-6-16(20)7-5-15/h3-9,11-12H,10,20H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOUJXZSMFBLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1523274.png)


![5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1523280.png)



